molecular formula C17H11F6N7O B610770 Selinexor CAS No. 1393477-72-9

Selinexor

货号 B610770
CAS 编号: 1393477-72-9
分子量: 443.31
InChI 键: DEVSOMFAQLZNKR-RJRFIUFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selinexor is an orally bioavailable, highly-selective, and slowly-reversible small molecule that inhibits Exportin 1 . It is used together with bortezomib and dexamethasone to treat multiple myeloma in patients who have received at least one previous treatment that did not work well .


Molecular Structure Analysis

Selinexor has a molecular formula of C17H11F6N7O and a molecular weight of 443.31 g/mol . It is characterized by low aqueous solubility but high permeability through Caco-2 and MDCK-MDR monolayers .


Chemical Reactions Analysis

Selinexor exhibits linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption and moderate elimination . Its pharmacokinetics are not significantly impacted by various concomitant medications and organ dysfunction .


Physical And Chemical Properties Analysis

Selinexor is a cis isomer that contains no chiral centers . It has low aqueous solubility but high permeability through Caco-2 and MDCK-MDR monolayers .

科学研究应用

Hematologic Malignancies

Selinexor has been approved for the treatment of relapsed/refractory multiple myeloma and diffuse large B-cell lymphoma . It works as a selective inhibitor of nuclear export (SINE), targeting exportin 1 (XPO1) and trapping tumor suppressor proteins in the nucleus, leading to apoptosis in cancer cells .

Solid Tumors

Research has expanded Selinexor’s application to various solid tumors, including salivary gland tumors, recurrent glioblastoma, metastatic triple-negative breast cancer, and castration-resistant prostate cancer . Its ability to induce cell cycle arrest and promote apoptosis makes it a valuable option in these complex cases.

Anti-inflammatory Therapy

Beyond oncology, Selinexor shows promise in anti-inflammatory therapy . It’s being explored for the management of conditions like sepsis, viral infections including COVID-19, and chronic inflammatory diseases such as Duchenne Muscular Dystrophy and Parkinson’s Disease .

Enhancing Bone Marrow Transplants

Selinexor has a role in enhancing the effectiveness of bone marrow transplants . Its mechanism of action can potentially improve the outcomes of transplants in patients with hematologic malignancies .

Acute Myeloid Leukemia

Selinexor has shown effectiveness in both relapsed/refractory and previously untreated acute myeloid leukemia patients. Its approval for these indications is based on its unique mechanism of action and clinical trial results .

Combination with Radiotherapy

The integration of Selinexor with radiotherapy has been shown to enhance apoptosis and reduce proliferation in colorectal cancer cell lines and xenograft tumor models, suggesting a synergistic effect when combined with conventional treatments .

安全和危害

Selinexor can cause serious side effects, which may not occur until several days or weeks after taking the medicine . The most common side effects include thrombocytopenia and fatigue . It may also affect fertility in men and women and may harm the baby if used during pregnancy .

未来方向

Selinexor is currently being investigated for the treatment of other types of cancer . It is the first in a new class of drugs called SINE compounds and has shown promising results in preclinical studies and clinical trials .

属性

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSOMFAQLZNKR-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026013
Record name Selinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20mg/mL
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Selinexor binds to and inhibits exportin-1 (XPO1). XPO1 is a nuclear exporter protein which contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex is able to exit the nucleus through a nuclear pore. Once outside, GTP is hydrolyzed and the complex dissociates. The inhibition of this process in cancer cells allows the targets of XPO1, many of which are tumor suppressors, to collect in the nucleus and result in increased transcription of tumor suppressor genes. Tumor suppressor proteins known to be affected by XPO1 inhibition include p53, p73, adenomatous polyposis coli, retinoblastoma, forkhead box protein O, breast cancer 1, nucleophosmin, and merlin. Regulators of cell cycle progression are also affected, namely p21, p27, galectin-3, and Tob. Inhibitor of NFκB also collects in the nucleus as a result leading to reduced activity of NFκB, a known contributor to cancer. XPO1 participates in the formation of a complex with eukaryotic initiation factor 4E and contributes to the transport of messenger RNA for several oncegenes including cell cycle promotors, cyclin D1, cyclin E, and CDK2/4/6, as well as antiapoptotic proteins, Mcl-1 and Bcl-xL. These wide ranging changes in protein expression and gene transcription culminate in cell cycle arrest and the promotion of apoptosis in cancer cells.
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1393477-72-9
Record name Selinexor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selinexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELINEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。